2,2'-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Overview
Description
2,2'-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C30H52B2O4 and its molecular weight is 498.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties of Polymers
1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-2,5-dihexylbenzene has been utilized in the synthesis of deeply colored polymers, demonstrating solubility in common organic solvents and molecular weights between 3.5 and 22 kDa (Welterlich, Charov, & Tieke, 2012).
Structural Versatility in Crystals
This compound showcases structural versatility in crystal forms, as evidenced by studies of polymorphs and co-crystals, revealing different packing modes and densities (Batsanov et al., 2012).
Conductivity in Polymers
It's also been used in the development of conducting polymers, particularly from low oxidation potential monomers, enhancing the stability of these materials in their electrically conducting form (Sotzing et al., 1996).
Catalysis in Organic Synthesis
This compound plays a role in catalysis, particularly in the borylation of arylbromides, offering an effective method for the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes (Takagi & Yamakawa, 2013).
Luminescent Properties in Polymers
It contributes to the luminescent properties of certain polymers, particularly in conjugated polymers, enhancing their color and solubility properties (Zhu et al., 2007).
Applications in Electron Transport Material Synthesis
Its efficacy in the synthesis of electron transport materials, particularly as a key intermediate, has been demonstrated, highlighting its significance in the materials field (Xiangdong et al., 2017).
DFT Studies and Crystal Structure
Density Functional Theory (DFT) studies and crystallography have been employed to analyze compounds containing this molecule, aiding in understanding their molecular structures and physicochemical properties (Huang et al., 2021).
Mechanism of Action
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and atmospheric composition.
Properties
IUPAC Name |
2-[2,5-dihexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52B2O4/c1-11-13-15-17-19-23-21-26(32-35-29(7,8)30(9,10)36-32)24(20-18-16-14-12-2)22-25(23)31-33-27(3,4)28(5,6)34-31/h21-22H,11-20H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUOFXHIWNBPSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2CCCCCC)B3OC(C(O3)(C)C)(C)C)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52B2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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